molecular formula C7H10N2O2 B1529808 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1367932-80-6

2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1529808
CAS No.: 1367932-80-6
M. Wt: 154.17 g/mol
InChI Key: KQZIPVXVEWOYJR-UHFFFAOYSA-N
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Description

“2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 1367932-80-6 . It has a molecular weight of 154.17 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an acetic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 154.17 .

Scientific Research Applications

Fluorescent Property Evaluation

A series of 1,3,5-triaryl-2-pyrazolines, related to the pyrazole derivative of interest, demonstrated fluorescent properties in the blue region of the visible spectrum upon UV irradiation. This highlights the potential application of such compounds in developing fluorescent materials for various scientific purposes (Hasan, Abbas, & Akhtar, 2011).

Catalytic Applications

Copper complexes formed with pyrazole derivatives, including structures analogous to 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These findings suggest their utility in green chemistry and catalysis (Xie et al., 2014).

Chemotherapeutic Tools

Silver complexes based on derivatives of bis(pyrazol-1-yl)acetate, closely related to the pyrazole acid , have been identified as promising chemotherapeutic tools, especially against small-cell lung carcinoma (SCLC). These complexes exhibit significant in vitro antitumor activity and target specific cellular mechanisms leading to cancer cell death (Pellei et al., 2023).

Corrosion Inhibition

Pyrazoline derivatives, structurally related to this compound, have been explored for their potential role in the corrosion inhibition of mild steel in hydrochloric acid solution. These studies provide insights into the application of such compounds in protecting industrial metals from corrosion, thereby extending their lifespan and reliability (Lgaz et al., 2020).

Antitumor Potential and Coordination Chemistry

Research into Cu(I) and Cu(II) complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, akin to this compound, has shown significant antitumor activity. These complexes offer insights into the development of new chemotherapeutic agents capable of overcoming drug resistance, with their effectiveness being attributed to specific intracellular targeting mechanisms (Pellei et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-8-9(5)2/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZIPVXVEWOYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367932-80-6
Record name 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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